Cas no 151590-29-3 (3-(6-methyl-1H-indol-3-yl)propanoic Acid)

3-(6-methyl-1H-indol-3-yl)propanoic Acid structure
151590-29-3 structure
Product name:3-(6-methyl-1H-indol-3-yl)propanoic Acid
CAS No:151590-29-3
MF:C12H13NO2
Molecular Weight:203.23712
MDL:MFCD09751719
CID:99496
PubChem ID:28806328

3-(6-methyl-1H-indol-3-yl)propanoic Acid 化学的及び物理的性質

名前と識別子

    • 1H-Indole-3-propanoicacid, 6-methyl-
    • 3-(6-methyl-1H-indol-3-yl)propanoic acid
    • 1H-Indole-3-propanoic acid, 6-methyl-
    • 1H-Indole-3-propanoicacid,6-methyl-(9CI)
    • AKOS022211953
    • Z1272912333
    • 3-(6-Methyl-3-indolyl)propanoic Acid
    • SCHEMBL20119825
    • 3-(6-methyl-1H-indol-3-yl)propanoicacid
    • MFCD09751719
    • SY195973
    • AC4434
    • DTXSID20651659
    • BGA59029
    • 151590-29-3
    • EN300-96238
    • CS-0217983
    • 3-(6-methyl-1H-indol-3-yl)propanoic Acid
    • MDL: MFCD09751719
    • インチ: InChI=1S/C12H13NO2/c1-8-2-4-10-9(3-5-12(14)15)7-13-11(10)6-8/h2,4,6-7,13H,3,5H2,1H3,(H,14,15)
    • InChIKey: BZQVNBRRLIMNAA-UHFFFAOYSA-N
    • SMILES: CC1C=C2C(C(CCC(O)=O)=CN2)=CC=1

計算された属性

  • 精确分子量: 203.094628657g/mol
  • 同位素质量: 203.094628657g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 242
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.1
  • トポロジー分子極性表面積: 53.1Ų

3-(6-methyl-1H-indol-3-yl)propanoic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-96238-0.5g
3-(6-methyl-1H-indol-3-yl)propanoic acid
151590-29-3 95.0%
0.5g
$478.0 2025-03-21
Chemenu
CM241852-1g
3-(6-Methyl-1H-indol-3-yl)propanoic acid
151590-29-3 95%+
1g
$626 2023-02-02
Enamine
EN300-96238-0.05g
3-(6-methyl-1H-indol-3-yl)propanoic acid
151590-29-3 95.0%
0.05g
$143.0 2025-03-21
Enamine
EN300-96238-0.1g
3-(6-methyl-1H-indol-3-yl)propanoic acid
151590-29-3 95.0%
0.1g
$212.0 2025-03-21
eNovation Chemicals LLC
D777765-1g
3-(6-Methyl-3-indolyl)propanoic Acid
151590-29-3 95%
1g
$495 2024-07-20
Enamine
EN300-96238-5g
3-(6-methyl-1H-indol-3-yl)propanoic acid
151590-29-3 95%
5g
$2539.0 2023-09-01
Enamine
EN300-96238-1g
3-(6-methyl-1H-indol-3-yl)propanoic acid
151590-29-3 95%
1g
$612.0 2023-09-01
Enamine
EN300-96238-10g
3-(6-methyl-1H-indol-3-yl)propanoic acid
151590-29-3 95%
10g
$4955.0 2023-09-01
1PlusChem
1P00B2O1-10g
1H-Indole-3-propanoicacid,6-methyl-(9CI)
151590-29-3 95%
10g
$6187.00 2024-06-20
1PlusChem
1P00B2O1-250mg
1H-Indole-3-propanoicacid,6-methyl-(9CI)
151590-29-3 95%
250mg
$431.00 2025-02-25

3-(6-methyl-1H-indol-3-yl)propanoic Acid 関連文献

3-(6-methyl-1H-indol-3-yl)propanoic Acidに関する追加情報

3-(6-Methyl-1H-indol-3-yl)propanoic Acid: A Promising Indole Derivative with Multifaceted Pharmacological Applications

3-(6-Methyl-1H-indol-3-yl)propanoic Acid, with the CAS No. 151590-29-3, represents a structurally unique indole derivative that has garnered significant attention in the field of pharmaceutical research. This compound is characterized by its indole ring system, which is a fundamental scaffold in numerous bioactive molecules, and its substituents, including the methyl group at the 6-position and the carboxylic acid functionality at the 3-position. The combination of these structural features contributes to its diverse pharmacological activities and potential therapeutic applications.

Recent studies have highlighted the 3-(6-methyl-1H-indol-3-yl)propanoic Acid as a promising candidate for targeting inflammatory pathways. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated its ability to modulate the NF-κB signaling pathway, a key regulator of inflammation. The compound showed significant anti-inflammatory effects in both in vitro and in vivo models, suggesting its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The 3-(6-methyl-1H-indol-3-yl)propanoic Acid has also been explored for its neuroprotective properties. Research published in Neuropharmacology in 2024 revealed that this compound can protect neuronal cells from oxidative stress-induced damage. The mechanism of action involves the activation of the PI3K/AKT signaling pathway, which is known to promote cell survival and reduce apoptosis. These findings underscore the potential of this compound in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

In the realm of oncology, the 3-(6-methyl-1H-indol-3-yl)propanoic Acid has shown promising anticancer potential. A 2023 study in Cancer Research reported that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and suppressing the proliferation of tumor cells. The study also highlighted its ability to target the Wnt/β-catenin signaling pathway, which is frequently dysregulated in many cancers. These findings suggest that the 3-(6-methyl-1H-indol-3-y1)propanoic Acid may have significant applications in cancer therapy.

The synthesis of 3-(6-methyl-1H-indol-3-yl)propanoic Acid involves a series of well-established organic reactions. The key step in its synthesis is the coupling of the indole ring with the propanoic acid moiety, which is typically achieved through a nucleophilic substitution reaction. Recent advancements in catalytic methods have improved the efficiency of this synthesis, making it more scalable for industrial production. The optimization of reaction conditions, such as temperature, solvent, and catalysts, has been crucial in achieving high yields and purity of the final product.

Pharmacokinetic studies of the 3-(6-methyl-1H-indol-3-yl)propanoic Acid have revealed its favorable properties for drug development. A 2024 study in Drug Metabolism and Disposition reported that this compound exhibits good oral bioavailability and a prolonged half-life, which are essential for the development of therapeutic agents. The compound's ability to cross the blood-brain barrier also makes it a promising candidate for treating central nervous system disorders.

Despite its promising therapeutic potential, the 3-(6-methyl-1H-indol-3-yl)propanoic Acid is still in the early stages of preclinical and clinical development. Ongoing research is focused on optimizing its pharmacological profile, enhancing its selectivity for target pathways, and reducing potential side effects. The development of this compound is expected to contribute to the next generation of drugs with improved efficacy and safety profiles.

In conclusion, the 3-(6-methyl-1H-indol-3-yl)propanoic Acid with the CAS No. 151590-29-3 is a multifaceted compound with potential applications in various therapeutic areas. Its structural features and pharmacological activities make it a promising candidate for further research and development. As more studies are conducted, the 3-(6-methyl-1H-indol-3-yl)propanoic Acid may play a significant role in the treatment of inflammatory, neurodegenerative, and oncological diseases.

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